molecular formula C17H15F2N5O B2597410 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034229-85-9

1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2597410
CAS No.: 2034229-85-9
M. Wt: 343.338
InChI Key: FVQXBPPDLWOOBA-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the pyrazole ring.

    Introduction of the pyridine moiety: The pyrazole intermediate is then reacted with a pyridine derivative to introduce the pyridine ring.

    Coupling with the urea moiety: The final step involves coupling the intermediate with a urea derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-difluorophenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the pyrazole ring, which may affect its biological activity.

    1-(2,6-difluorophenyl)-3-((6-(1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

1-(2,6-difluorophenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both the pyrazole and pyridine rings, as well as the specific substitution pattern. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c1-24-15(7-8-22-24)14-6-5-11(9-20-14)10-21-17(25)23-16-12(18)3-2-4-13(16)19/h2-9H,10H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQXBPPDLWOOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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